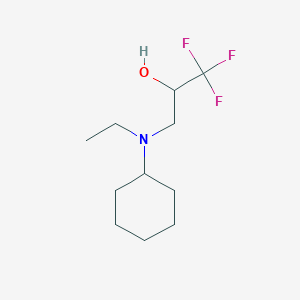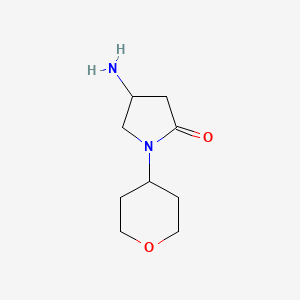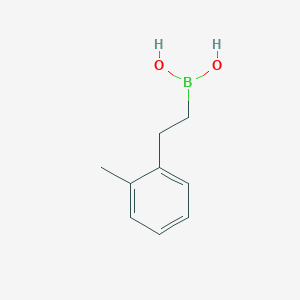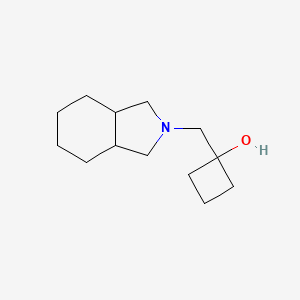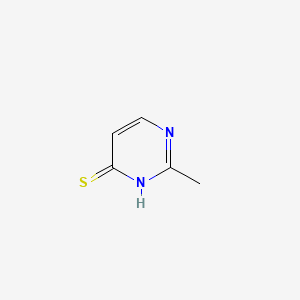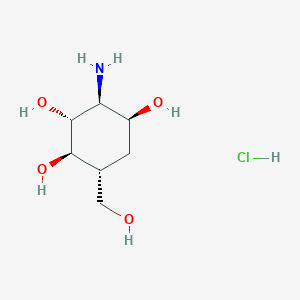
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including hydroxylation and amination.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration of the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol: The non-hydrochloride form of the compound.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol acetate: An acetate derivative with different solubility and stability properties.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol phosphate: A phosphate derivative used in different biochemical applications.
Uniqueness
The hydrochloride form of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry and pharmaceutical development. Its specific stereochemistry also sets it apart from other similar compounds, providing distinct biological and chemical properties.
This detailed article provides a comprehensive overview of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H16ClNO4 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(1R,2R,3S,4S,6R)-3-amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c8-5-4(10)1-3(2-9)6(11)7(5)12;/h3-7,9-12H,1-2,8H2;1H/t3-,4+,5+,6-,7-;/m1./s1 |
InChI Key |
KQCOGXQHMNFELX-VXCSLAOGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)N)O)O)CO.Cl |
Canonical SMILES |
C1C(C(C(C(C1O)N)O)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


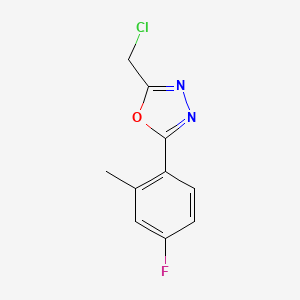
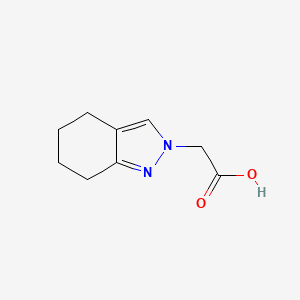
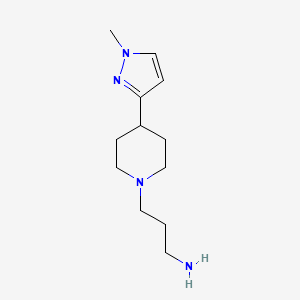
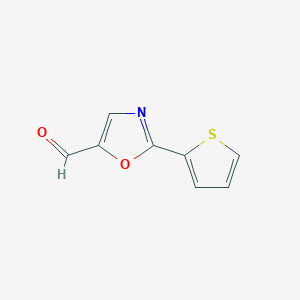
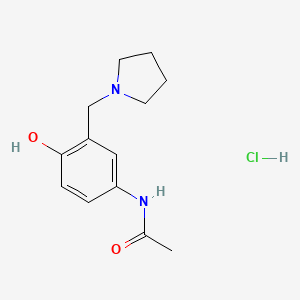
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)

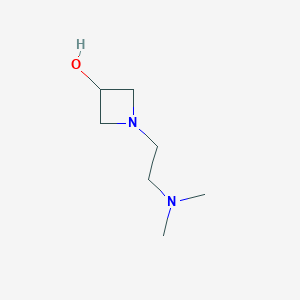
![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
